3-(3-chlorophenyl)-N-(2-cyclohexyl-2-hydroxyethyl)propanamide
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Overview
Description
3-(3-chlorophenyl)-N-(2-cyclohexyl-2-hydroxyethyl)propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a chlorophenyl group, a cyclohexyl group, and a hydroxyethyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-N-(2-cyclohexyl-2-hydroxyethyl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzoyl chloride, cyclohexylamine, and 2-hydroxyethylamine.
Formation of Intermediate: The reaction between 3-chlorobenzoyl chloride and cyclohexylamine forms an intermediate amide.
Hydroxyethylation: The intermediate amide is then reacted with 2-hydroxyethylamine under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Processes: Depending on the scale, either batch or continuous processes may be employed.
Catalysts and Solvents: The use of specific catalysts and solvents can optimize the reaction conditions and improve yield.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-N-(2-cyclohexyl-2-hydroxyethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a ketone.
Reduction: The amide group can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst are common methods.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-N-(2-cyclohexyl-2-hydroxyethyl)propanamide involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways, such as those involved in inflammation or pain perception.
Comparison with Similar Compounds
Similar Compounds
3-(3-chlorophenyl)-N-(2-hydroxyethyl)propanamide: Lacks the cyclohexyl group.
3-(3-chlorophenyl)-N-(2-cyclohexyl)propanamide: Lacks the hydroxyethyl group.
3-(4-chlorophenyl)-N-(2-cyclohexyl-2-hydroxyethyl)propanamide: Has a different position of the chlorine atom on the phenyl ring.
Uniqueness
3-(3-chlorophenyl)-N-(2-cyclohexyl-2-hydroxyethyl)propanamide is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
3-(3-chlorophenyl)-N-(2-cyclohexyl-2-hydroxyethyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClNO2/c18-15-8-4-5-13(11-15)9-10-17(21)19-12-16(20)14-6-2-1-3-7-14/h4-5,8,11,14,16,20H,1-3,6-7,9-10,12H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTVFWDKKOFHRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)CCC2=CC(=CC=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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